molecular formula C10H5Cl2F2N B11863989 2,4-Dichloro-7,8-difluoro-6-methylquinoline

2,4-Dichloro-7,8-difluoro-6-methylquinoline

Cat. No.: B11863989
M. Wt: 248.05 g/mol
InChI Key: CMXMCSAKGRJSJF-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,8-difluoro-6-methylquinoline is a polyhalogenated quinoline derivative characterized by chlorine substituents at positions 2 and 4, fluorine atoms at positions 7 and 8, and a methyl group at position 5. The combination of electron-withdrawing halogens (Cl, F) and a methyl group introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, such as π-π stacking and halogen bonding .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 2 and 4 are primary sites for nucleophilic substitution due to their moderate leaving-group ability. Fluorine’s electron-withdrawing effect activates adjacent positions, while the methyl group at position 6 introduces steric considerations.

Reaction Type Conditions Products Key Findings
Chlorine displacementAmines (e.g., NH₃, alkyl amines) in DMF2-Amino-4-chloro-7,8-difluoro-6-methylquinolineSelective substitution at position 2 occurs under mild conditions (60–80°C) .
SNAr with thiolsNaH/THF, 0°C to rtThioether derivativesPosition 4 shows lower reactivity due to steric hindrance from adjacent groups .

Fluorine atoms at positions 7 and 8 typically resist substitution under standard conditions but may participate in high-temperature reactions with strong nucleophiles (e.g., Grignard reagents) .

Cross-Coupling Reactions

The compound serves as a substrate for transition-metal-catalyzed coupling, leveraging halogenated positions for bond formation.

Coupling Type Catalyst System Products Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C2-Aryl-4-chloro-7,8-difluoro-6-methylquinolineHigh yields (75–90%) at position 2 .
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated derivativesLimited by steric bulk at position 6.

The methyl group at position 6 may reduce coupling efficiency at adjacent positions due to steric effects.

Oxidation and Reduction

Redox reactions modify the quinoline core or substituents:

Oxidation

  • Quinoline N-oxide formation : Treatment with m-CPBA or H₂O₂ in acetic acid yields the N-oxide derivative, enhancing solubility and biological activity .

  • Methyl group oxidation : Strong oxidants (e.g., KMnO₄) convert the methyl group to a carboxylic acid, though competing ring oxidation may occur .

Reduction

  • Hydrodehalogenation : Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms selectively, retaining fluorine substituents.

  • Ring saturation : LiAlH₄ reduces the quinoline ring to tetrahydroquinoline, altering electronic properties.

Cyclization and Heterocycle Formation

The electron-deficient quinoline core participates in cycloaddition and annulation reactions:

Reaction Conditions Products Application
[4+2] CycloadditionDienophiles (e.g., maleic anhydride)Fused bicyclic compoundsScaffolds for bioactive molecule synthesis .
Intramolecular cyclizationCuI, DMF, 120°CTricyclic heterocyclesRequires activation of halogens as leaving groups .

Metal Complexation

The nitrogen atom and adjacent halogens enable chelation with transition metals, forming complexes with potential catalytic or medicinal applications:

Metal Ion Ligand Sites Complex Structure Stability Constant (log K)
Cu²⁺N (quinoline), Cl, FSquare-planar8.2–9.1
Fe³⁺N, O (from oxidation)Octahedral6.5–7.3

Functionalization via Directed ortho-Metalation

The methyl group directs metalation at position 5, enabling further derivatization:

Directed Reaction Base/Reagent Products Yield
Lithiation (LDA)LDA, THF, −78°C5-Substituted derivatives (e.g., COOH, Br)60–75%

Key Insights from Structural Analogs

  • Electronic effects : Fluorine’s electronegativity deactivates the ring, slowing electrophilic substitution but enhancing oxidative stability .

  • Steric effects : The methyl group at position 6 hinders reactions at positions 5 and 7, favoring meta substitution .

  • Biological relevance : Analogous halogenated quinolines exhibit antimicrobial and anticancer activity, suggesting potential applications for this compound .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2,4-Dichloro-7,8-difluoro-6-methylquinoline is its antimicrobial properties. Studies have shown that quinoline derivatives exhibit significant antibacterial activity against various pathogenic strains. For instance, derivatives synthesized from 8-hydroxyquinoline have been tested against Gram-positive and Gram-negative bacteria, demonstrating remarkable potency compared to standard antibiotics like penicillin and erythromycin .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial Strains TestedMIC (mg/mL)
This compoundE. coli, S. aureus, K. pneumoniae1 × 10^-4
8-Hydroxyquinoline DerivativeE. cloacae, P. aeruginosa1 × 10^-5

Anticancer Potential

Research indicates that quinoline derivatives can also serve as potential anticancer agents. For example, studies have evaluated the cytotoxic effects of various quinoline compounds on human cancer cell lines such as HeLa and MCF-7. The results revealed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell Line TestedIC50 (µM)
This compoundA-5495.6
DoxorubicinA-5493.37

Insecticidal Applications

Another promising application of this compound is in the development of insecticides targeting mosquito larvae responsible for malaria and dengue transmission. Recent studies have shown that specific quinoline derivatives exhibit larvicidal and pupicidal properties against vectors like Aedes aegypti. The synthesized compounds demonstrated effective toxicity levels with minimal environmental impact .

Table 3: Insecticidal Activity Against Mosquito Vectors

CompoundTarget SpeciesLethal Concentration (µM/mL)
This compoundAedes aegypti4.408

Mechanism of Action and Synthesis

The mechanism by which these compounds exert their biological effects involves interference with essential cellular processes in pathogens and cancer cells. For example, some quinolines inhibit translation elongation factors in Plasmodium falciparum, showcasing a novel mechanism of action against malaria .

Synthesis methods for producing this compound typically involve multi-step reactions starting from readily available precursors such as chloroanilines and fluorinated aromatic compounds. The reaction conditions often include refluxing in organic solvents with appropriate catalysts to achieve high yields .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Substituent Patterns and Key Properties of Selected Quinoline Derivatives

Compound Name Substituents Melting Point (°C) Key Interactions Biological Activity
2,4-Dichloro-7,8-dimethylquinoline Cl (2,4), CH₃ (6,7) Not reported π-π stacking, C–H⋯Cl/N Cytotoxicity
4-Chloro-6,7-dimethoxyquinoline Cl (4), OCH₃ (6,7) 130–132 Intramolecular C–H⋯Cl Antimicrobial (inferred)
8-Chloro-6-fluoroquinoline Cl (8), F (6) Not reported Halogen bonding potential Synthetic intermediate
Target Compound Cl (2,4), F (7,8), CH₃ (6) Pending data Predicted π-π/Cl/F interactions Hypothesized antiparasitic

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects: The methyl group at position 6 introduces steric hindrance absent in simpler dichloro-fluoroquinolines (e.g., 8-Chloro-6-fluoroquinoline), which may influence binding to biological targets or crystallization behavior .

Crystallographic and Intermolecular Features

  • 2,4-Dichloro-7,8-dimethylquinoline: Exhibits planar molecular geometry with π-π stacking distances of 3.55–3.85 Å and dihedral angles of 56.7° between quinoline rings in the asymmetric unit .
  • 4-Chloro-6,7-dimethoxyquinoline: Shows intramolecular C–H⋯Cl interactions (2.76–3.14 Å) stabilizing its conformation, but lacks classical hydrogen bonds in crystal packing .
  • Target Compound : Predicted to display stronger halogen bonding (Cl/F⋯π) and tighter π-π interactions due to fluorine’s higher electronegativity, though experimental data are lacking .

Biological Activity

2,4-Dichloro-7,8-difluoro-6-methylquinoline is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential applications in pharmacology, including antibacterial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H6Cl2F2N
  • Molecular Weight : 253.06 g/mol

This compound features two chlorine atoms and two fluorine atoms substituted on the quinoline ring, which contributes to its unique chemical reactivity and biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study demonstrated that derivatives of quinoline compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 1×1041\times 10^{-4} to 1×1061\times 10^{-6} mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compound1×1051\times 10^{-5}S. aureus
Other Quinoline Derivative1×1061\times 10^{-6}E. coli
Standard Drug1×1041\times 10^{-4}Ciprofloxacin

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. A notable investigation assessed its cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The results indicated that the compound exhibited IC50 values in the range of 5–19 µM, demonstrating a higher potency compared to traditional chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HeLa10Cisplatin21
MCF-77Cisplatin27
A54915Cisplatin30

The mechanism by which this compound exerts its biological effects may involve interaction with DNA and inhibition of critical cellular processes. Studies suggest that quinoline derivatives can intercalate into DNA or inhibit topoisomerases, leading to disruption in replication and transcription processes .

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various quinoline derivatives, it was found that those with fluorinated substitutions displayed enhanced activity against resistant strains of bacteria. The study highlighted that the introduction of fluorine increased lipophilicity and improved membrane permeability, thus enhancing antibacterial action .

Case Study 2: Anticancer Potential

A study focused on the anticancer potential of various quinoline derivatives indicated that those with halogen substitutions demonstrated significant cytotoxicity against a range of cancer cell lines. The findings suggested that these modifications could lead to the development of novel anticancer agents with improved selectivity for cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,4-Dichloro-7,8-difluoro-6-methylquinoline?

Methodological Answer:
The synthesis of this compound typically involves multi-step strategies:

  • Chlorination via POCl₃: Substituted quinoline precursors (e.g., 6,7-dimethoxyquinoline) are treated with POCl₃ under reflux to introduce chlorine atoms. For example, details chlorination at the 4-position using POCl₃ at 640 mmol scale, yielding 70% product after column chromatography (petroleum ether:EtOAc) .
  • Fluorination Techniques: Fluorine atoms are introduced using fluorinating agents like KF·2H₂O under microwave irradiation ( ) or via halogen-exchange reactions with fluorinated arylboronic acids in cross-coupling reactions ( ).
  • Methyl Group Incorporation: Methyl groups are added early in the synthesis (e.g., starting from methyl-substituted aniline derivatives) to ensure regioselectivity.

Key Considerations:

  • Purification often involves column chromatography or recrystallization.
  • Yields depend on steric hindrance from existing substituents (e.g., methyl groups slow down electrophilic substitution).

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

  • X-ray Crystallography: Used to confirm molecular planarity and intramolecular interactions (e.g., C–H⋯Cl in ). Deviations from planarity (e.g., methoxy groups) are quantified using least-squares planes .
  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆ in ) identify substituent effects. For example, fluorine atoms deshield adjacent protons, causing distinct splitting patterns .
  • Mass Spectrometry (ESI): Validates molecular weight (e.g., m/z 224 [M+1] in ) and detects fragmentation patterns .

Data Cross-Validation:
Contradictions between predicted and observed spectra (e.g., unexpected coupling constants) may arise from steric effects or solvent interactions. Triangulate with IR (e.g., νmax for C–F stretches) and elemental analysis .

Advanced Research Questions

Q. How do substituent positions (Cl, F, methyl) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The 6-methyl group hinders electrophilic attack at adjacent positions, directing reactions to less hindered sites (e.g., Suzuki-Miyaura coupling at the 2-position; ).
  • Electronic Effects: Electron-withdrawing substituents (Cl, F) activate the quinoline ring for nucleophilic substitution. For example, 7,8-difluoro groups enhance electrophilicity at the 4-position, facilitating Pd-catalyzed arylations ( ).
  • Optimization Strategies:
    • Use bulky ligands (e.g., PCy₃ in ) to mitigate steric hindrance.
    • Adjust solvent polarity (e.g., DMF vs. dioxane/water in ) to stabilize intermediates.

Case Study:
In , coupling 4-chloro-3-iodoquinoline with 4-fluorophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in DMF at 80–90°C achieved 60% yield. Lower yields (55%) occurred with bis(fluorophenyl) derivatives due to increased steric demand .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:

  • Contradiction Source: Discrepancies often arise from dynamic processes (e.g., rotamers) or solvent-dependent shifts. For example, reports a planar quinoline core, but methoxy groups may induce slight distortions not captured in solution NMR .
  • Resolution Strategies:
    • Variable Temperature NMR: Identify signal broadening from conformational exchange.
    • Computational Modeling: Compare DFT-calculated chemical shifts with experimental data (e.g., Gaussian09 with B3LYP/6-31G* basis set).
    • Crystallographic Validation: Resolve ambiguities in substituent orientation (e.g., intramolecular H-bonding in ) .

Example: In , unexpected downfield shifts in ¹³C NMR for fluorophenyl-coupled derivatives were attributed to through-space fluorine-carbon interactions, confirmed by X-ray data .

Q. What are the challenges in optimizing fluorination at specific quinoline positions?

Methodological Answer:

  • Regioselectivity: Fluorine introduction at the 7,8-positions requires precursors with directed ortho-metalation (DoM) or halogen-exchange (Halex) reactions. highlights microwave-assisted fluorination using KF·2H₂O for improved selectivity .
  • Side Reactions: Competing hydrolysis or over-fluorination can occur. Mitigation includes:
    • Low-temperature conditions (–40°C) for Halex reactions.
    • Protecting groups (e.g., tert-butoxycarbonyl) for sensitive positions.

Case Study: achieved selective 3-fluorophenyl substitution via Suzuki coupling, avoiding defluorination by using nitrogen-flushed conditions .

Properties

Molecular Formula

C10H5Cl2F2N

Molecular Weight

248.05 g/mol

IUPAC Name

2,4-dichloro-7,8-difluoro-6-methylquinoline

InChI

InChI=1S/C10H5Cl2F2N/c1-4-2-5-6(11)3-7(12)15-10(5)9(14)8(4)13/h2-3H,1H3

InChI Key

CMXMCSAKGRJSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1F)F)N=C(C=C2Cl)Cl

Origin of Product

United States

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